molecular formula C6H8F2O B2854386 3-(Difluoromethyl)cyclopentan-1-one CAS No. 1780799-97-4

3-(Difluoromethyl)cyclopentan-1-one

Cat. No.: B2854386
CAS No.: 1780799-97-4
M. Wt: 134.126
InChI Key: JGASSVCBOUDHJN-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclopentan-1-one is an organic compound with the molecular formula C6H8F2O It is characterized by the presence of a difluoromethyl group attached to a cyclopentanone ring

Scientific Research Applications

3-(Difluoromethyl)cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)cyclopentan-1-one typically involves the introduction of a difluoromethyl group into a cyclopentanone precursor. One common method is the difluoromethylation of cyclopentanone using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl carboxylic acids, while reduction may produce difluoromethyl alcohols .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)cyclopentan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)cyclopentan-1-one
  • 3-(Chloromethyl)cyclopentan-1-one
  • 3-(Bromomethyl)cyclopentan-1-one

Comparison: 3-(Difluoromethyl)cyclopentan-1-one is unique due to the presence of two fluorine atoms in the difluoromethyl group. This structural feature imparts distinct chemical and physical properties, such as increased electronegativity and metabolic stability, compared to its analogs with different substituents .

Properties

IUPAC Name

3-(difluoromethyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)4-1-2-5(9)3-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGASSVCBOUDHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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